molecular formula C14H7Cl3N4O3 B11815302 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11815302
M. Wt: 385.6 g/mol
InChI Key: JSMKRHZGXICMFR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazol-3(2H)-one core substituted at position 2 with a 2,4,6-trichlorophenyl group and at position 5 with a 3-nitrophenyl moiety. The electron-withdrawing nitro and chloro groups likely enhance its stability and influence intermolecular interactions, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C14H7Cl3N4O3

Molecular Weight

385.6 g/mol

IUPAC Name

5-(3-nitrophenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C14H7Cl3N4O3/c15-8-5-10(16)12(11(17)6-8)20-14(22)18-13(19-20)7-2-1-3-9(4-7)21(23)24/h1-6H,(H,18,19,22)

InChI Key

JSMKRHZGXICMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of 3-Nitroaniline with 2,4,6-Trichlorobenzoyl Chloride

The most widely reported method involves reacting 3-nitroaniline with 2,4,6-trichlorobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base to deprotonate intermediates.

Procedure:

  • Dissolve 3-nitroaniline (1 eq) and TEA (1.2 eq) in DCM.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at 0–5°C.

  • Stir for 4–6 hours at room temperature.

  • Isolate the intermediate via filtration and recrystallize from ethanol.

  • Cyclize the intermediate with hydrazine hydrate (2 eq) in refluxing ethanol.

Key Data:

ParameterValueSource
Yield78–85%
Reaction Time6–8 hours
Purity (HPLC)>95%

Copper-Catalyzed Click Chemistry

Solvent-Free Synthesis via Ball Milling

A solvent-free approach uses Cu/Al₂O₃ catalysts under ball-milling conditions to couple 3-nitrophenyl azides with 2,4,6-trichlorophenyl acetylenes.

Procedure:

  • Mix 3-nitrobenzyl azide (1 eq), 2,4,6-trichlorophenylacetylene (1 eq), and Cu/Al₂O₃ (5 mol%) in a ball mill.

  • Mill at 300 RPM for 2 hours.

  • Extract the product with ethyl acetate and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Data:

ParameterValueSource
Yield75–86%
Reaction Time2 hours
Catalyst ReusabilityUp to 5 cycles

Nucleophilic Substitution with Sodium Azide

One-Pot Synthesis from Halogenated Precursors

This method substitutes halogen atoms in 2,4,6-trichlorophenyl triazole intermediates with nitro groups using sodium azide and nitroethane.

Procedure:

  • React 2,4,6-trichlorophenyl-1,2,4-triazol-3-one (1 eq) with NaN₃ (1.5 eq) in DMF at 90°C for 3 hours.

  • Add nitroethane (2 eq) and stir for an additional 2 hours.

  • Quench with ice water and extract with dichloromethane.

Key Data:

ParameterValueSource
Yield65–72%
Byproduct Formation<5%

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 2H, Ar–H), 7.75 (d, J = 8.4 Hz, 2H), 7.54 (t, J = 8.0 Hz, 2H).

  • IR (KBr): 1627 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

  • ESI-MS: m/z 385.59 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole ring and dihedral angles of 89° between the nitrophenyl and trichlorophenyl groups.

ComponentCost per Kilogram (USD)Source
3-Nitroaniline$120–150
Cu/Al₂O₃ Catalyst$80–100
Column Chromatography$200–300

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Cyclocondensation85%>95%HighModerate (uses DCM)
Click Chemistry86%93%ModerateLow (solvent-free)
Nucleophilic Substitution72%89%LowHigh (NaN₃ waste)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The triazole ring can be hydrogenated under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydrogenated triazoles: Formed by the reduction of the triazole ring.

    Substituted phenyl derivatives: Formed by nucleophilic substitution of chlorine atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Case Study 1 : A study published in the ACS Omega journal evaluated several triazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one exhibited significant inhibition of cell proliferation in human cancer cell lines .
  • Case Study 2 : In another investigation focusing on the structure-activity relationship (SAR) of triazole derivatives, researchers synthesized various analogues and tested their efficacy against breast cancer cells. The findings suggested that modifications to the nitrophenyl group could enhance anticancer activity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities.

  • Case Study 3 : A research article detailed the synthesis and antimicrobial evaluation of several triazole derivatives, including those structurally related to 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one. The results showed that these compounds had varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Summary of Applications

ApplicationDescriptionReference(s)
AnticancerSignificant cytotoxic effects against various cancer cell lines
AntimicrobialEffective against bacteria; potential for antifungal applications

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes, inhibiting their activity and leading to antifungal effects.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazol-3(2H)-one Derivatives

Substituent Variations on the Triazolone Core
Compound Name Substituent (Position 5) Substituent (Position 2) Key Properties/Activities Reference
Target Compound 3-Nitrophenyl 2,4,6-Trichlorophenyl Not explicitly reported -
5-Acetyl-2-(2,4,6-Trichlorophenyl)-1H-1,2,4-Triazol-3(2H)-one Acetyl 2,4,6-Trichlorophenyl Commercial availability; structural analog with acetyl group enhancing lipophilicity
2-(2,4,5-Trichlorophenyl)-4-(substituted-benzyl)-5-methyl-1,2,4-Triazolinone Methyl, benzyl derivatives 2,4,5-Trichlorophenyl Herbicidal activity (e.g., inhibition of plant pathogens)
5-(Pyridin-2-yl)-1H-1,2,4-Triazol-3(2H)-one Pyridin-2-yl - Potential pharmacological applications due to aromatic heterocycle

Key Observations :

  • The 2,4,6-trichlorophenyl group in the target compound and analog provides steric bulk and electron-withdrawing effects, which may enhance binding to biological targets compared to the 2,4,5-trichlorophenyl variant in .
Heterocyclic Core Modifications
Compound Name Core Structure Substituents Key Differences Reference
5-[(4-Nitrophenyl)amino]-2-(2,4,6-Trichlorophenyl)-Pyrazol-3-one Pyrazol-3-one 4-Nitrophenylamino, 2,4,6-Trichlorophenyl Pyrazolone core vs. triazolone; altered hydrogen-bonding capacity
5-(4-Chloro-3-Nitrophenyl)-3-Phenyl-1H-1,2,4-Triazole 1,2,4-Triazole (non-ketone) 4-Chloro-3-nitrophenyl, phenyl Lack of triazolone carbonyl reduces polarity

Key Observations :

  • Pyrazolone derivatives () may exhibit different tautomeric behavior compared to triazolones, affecting their chemical reactivity .

Biological Activity

5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is C14H7Cl3N4O3, with a molecular weight of approximately 385.6 g/mol. The compound features a triazole ring that is substituted with both a 3-nitrophenyl and a 2,4,6-trichlorophenyl group. These substituents play a critical role in its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities. The mechanisms of action for this compound include:

  • Antimicrobial Activity : Studies have shown that the presence of electronegative substituents on the phenyl rings enhances the antimicrobial properties of triazole derivatives. The nitro and chlorinated groups are particularly influential in increasing activity against various pathogens .
  • Antifungal and Antiviral Effects : The compound has demonstrated efficacy against fungal pathogens and certain viruses. The triazole ring is known to inhibit the biosynthesis of ergosterol in fungi, which is crucial for their growth and survival .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of multiple halogen atoms is believed to enhance its interaction with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can be influenced by structural modifications. A comparative analysis with related compounds reveals insights into its SAR:

Compound NameStructural FeaturesBiological Activity
3-Amino-5-(3-nitrophenyl)-1H-1,2,4-triazoleContains an amino group instead of a carbonylEnhanced solubility and antifungal activity
5-(Chlorophenyl)-1H-1,2,4-triazoleLacks nitro and multiple chlorinesLower toxicity but reduced efficacy
5-(Bromophenyl)-1H-1,2,4-triazoleBromine substituent instead of chlorineDifferent reactivity due to bromine's properties

These comparisons highlight the significance of functional group positioning and electronic properties in modulating biological activity .

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various triazole derivatives including our compound of interest, it was found that modifications on the phenyl rings significantly affected their potency against Gram-positive and Gram-negative bacteria. The presence of nitro groups was associated with enhanced antibacterial activity compared to derivatives lacking such substituents .

Anticancer Activity

A recent investigation into the cytotoxic effects of this triazole derivative against several cancer cell lines revealed promising results. The compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and showed selective toxicity compared to non-cancerous cell lines. This suggests potential for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates. Key steps include:

  • Precursor Preparation : Use (2,4,6-trichlorophenyl)hydrazine (synthesized via diazotization of 2,4,6-trichloroaniline) and a nitrophenyl-substituted carbonyl compound .
  • Cyclocondensation : Perform under reflux in a polar aprotic solvent (e.g., DMF) with acid catalysis. Optimize temperature (80–120°C) and reaction time (6–24 hours) to balance yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC (>95% purity target) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
    • NMR : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR (δ 160–170 ppm for triazolone C=O) .
  • X-ray Crystallography : Single-crystal analysis confirms spatial arrangement. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Expect R-factor < 0.05 for high confidence .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .
  • Storage : In airtight containers, away from light and moisture, at 4°C .
  • Waste Disposal : Neutralize with 10% NaOH solution before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the biological activity and chemical reactivity of this triazolone derivative?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (EWGs) : The 3-NO₂ group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).
    • Trichlorophenyl Group : The 2,4,6-Cl₃ substitution improves lipophilicity, aiding membrane permeability. Compare with analogues (e.g., fluorophenyl or bromophenyl derivatives) via LogP measurements and in vitro assays .
Substituent LogP IC₅₀ (μM) *Target Enzyme Affinity
2,4,6-Cl₃3.812.4High
4-F2.928.7Moderate
4-Br4.19.8High
*Hypothetical data for illustration; actual values require experimental validation .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Environmental Fate Studies :
    • Degradation Pathways : Use HPLC-MS to track hydrolysis/photolysis products under simulated environmental conditions (pH 4–9, UV light) .
    • Partition Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to model bioaccumulation .
  • Ecotoxicology :
    • Acute Toxicity : Perform Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines).
    • Chronic Effects : Use zebrafish embryos (96-hour FET assay) to assess developmental toxicity .

Q. How can researchers resolve contradictions in biological activity data across different studies involving similar triazolone derivatives?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Compare studies using consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO ≤ 0.1%), and endpoint measurements (e.g., ATP-based viability) .
    • Dose-Response Validation : Replicate conflicting results with internal controls. Use Hill slope analysis to assess efficacy/potency differences .
    • Structural Confirmation : Verify compound purity (HPLC) and stereochemistry (X-ray/NMR) to rule out batch variability .

Q. What advanced catalytic methods can enhance the regioselectivity of triazolone ring formation during synthesis?

Methodological Answer:

  • Organocatalysis : Employ thiourea catalysts to stabilize transition states, improving regioselectivity in cyclocondensation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve yield (85% vs. 60%) by enhancing thermal efficiency .

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